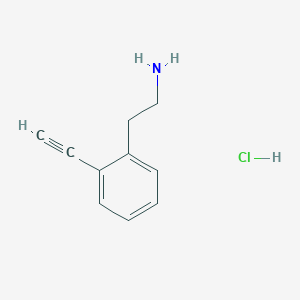

2-(2-Ethynylphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethynylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is commonly used in laboratory settings .

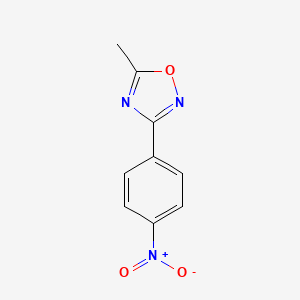

Molecular Structure Analysis

The molecular structure of 2-(2-Ethynylphenyl)ethanamine hydrochloride consists of 10 carbon atoms, 12 hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethynylphenyl)ethanamine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 181.66 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Electronic Device Applications

A molecule closely related to 2-(2-Ethynylphenyl)ethanamine hydrochloride, containing a nitroamine redox center, was used in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating potential for high-performance molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, another derivative, is a multifunctional biocide used in cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. Laboratory and field evaluations confirm its efficacy (Walter & Cooke, 1997).

Ethane Dehydrogenation

Research on ethane oxidative dehydrogenation (ODH) presents a low-energy alternative route to ethene, a critical chemical in manufacturing consumer products. This method potentially reduces the carbon footprint for ethene production. Several studies explore catalysts with improved selectivity and the mechanisms of ethane ODH for economically viable processes with reduced carbon emissions (Najari et al., 2021; Galvita, Siddiqi, Sun, & Bell, 2010; López Nieto, Botella, Vázquez, & Dejoz, 2002; Melzer et al., 2019).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, showed significant antiamoebic activity against Entamoeba histolytica, with some compounds displaying better activity than standard drugs. This highlights the potential in developing new treatments for amoebic infections (Zaidi et al., 2015).

Groundwater Biodegradation

Studies on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater identified that ethane can significantly stimulate the biodegradation process, suggesting a viable option for groundwater remediation (Hatzinger, Streger, & Begley, 2015).

Safety and Hazards

Specific safety and hazard information for 2-(2-Ethynylphenyl)ethanamine hydrochloride is not available in the current resources. General safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, not ingesting, and storing in a dry, cool, well-ventilated place .

Properties

IUPAC Name |

2-(2-ethynylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-9-5-3-4-6-10(9)7-8-11;/h1,3-6H,7-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKKCDFTTMZMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)